![molecular formula C17H13N3O3 B3127202 6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide CAS No. 338405-11-1](/img/structure/B3127202.png)
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide
Übersicht
Beschreibung
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. PP2A inhibitor has been found to have a potent effect on the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. In
Wirkmechanismus
PP2A inhibitor exerts its anti-cancer effects by inhibiting the activity of PP2A. PP2A is a serine/threonine phosphatase that is involved in the regulation of various cellular processes, including cell growth, division, and apoptosis. Inhibition of PP2A activity leads to the activation of various signaling pathways that promote cancer cell growth and proliferation. PP2A inhibitor binds to the catalytic subunit of PP2A, preventing its activity and leading to the activation of oncogenic signaling pathways.
Biochemical and Physiological Effects:
PP2A inhibitor has been found to have potent anti-cancer effects in various preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PP2A inhibitor has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, PP2A inhibitor has also been found to have off-target effects on other cellular processes, which may limit its clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
PP2A inhibitor has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. PP2A inhibitor has also been extensively studied in preclinical models, making it a well-characterized compound for research purposes. However, PP2A inhibitor has some limitations for lab experiments. It has off-target effects on other cellular processes, which may complicate the interpretation of experimental results. PP2A inhibitor also has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of PP2A inhibitor. One potential direction is the development of more selective PP2A inhibitors that have fewer off-target effects. Another direction is the optimization of the pharmacokinetic properties of PP2A inhibitor to improve its efficacy and reduce its toxicity. PP2A inhibitor may also have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and viral infections. Further research is needed to fully understand the potential applications of PP2A inhibitor in these areas.
Wissenschaftliche Forschungsanwendungen
PP2A inhibitor has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of protein phosphatase 2A (PP2A), which is a tumor suppressor protein that regulates cell growth and division. Inhibition of PP2A activity can lead to the activation of various signaling pathways that promote cancer cell growth and proliferation. PP2A inhibitor has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Eigenschaften
IUPAC Name |
6-oxo-4-phenoxy-1-phenylpyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-17(22)16-14(23-13-9-5-2-6-10-13)11-15(21)20(19-16)12-7-3-1-4-8-12/h1-11H,(H2,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTESZZYYGHJCHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185243 | |
Record name | 1,6-Dihydro-6-oxo-4-phenoxy-1-phenyl-3-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-4-phenoxy-1-phenyl-1,6-dihydro-3-pyridazinecarboxamide | |
CAS RN |
338405-11-1 | |
Record name | 1,6-Dihydro-6-oxo-4-phenoxy-1-phenyl-3-pyridazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338405-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Dihydro-6-oxo-4-phenoxy-1-phenyl-3-pyridazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.